molecular formula C22H35N5O4S B13752845 Phenylalanyl-glycyl-leucyl-methioninamide CAS No. 51165-03-8

Phenylalanyl-glycyl-leucyl-methioninamide

Cat. No.: B13752845
CAS No.: 51165-03-8
M. Wt: 465.6 g/mol
InChI Key: JIJRURCWBONLPN-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-glycyl-leucyl-methioninamide (Phe-Gly-Leu-Met-NH2) is a synthetic tetrapeptide corresponding to the C-terminal sequence of the neuropeptide Substance P . This compound has demonstrated significant research value in biomedical studies, particularly due to its synergistic effects when combined with specific growth factors or other peptides. Research indicates that this tetrapeptide, in combination with Insulin-like Growth Factor-1 (IGF-1), synergistically stimulates corneal epithelial wound healing. Studies on rabbit cornea models show that the combination significantly increases corneal epithelial cell attachment to a fibronectin matrix and upregulates the levels of α5 and β1 integrin, which are critical for cell migration and repair, without affecting cell proliferation . Furthermore, in models of peripheral vestibular disorders, the topical application of this compound alongside a tetrapeptide derived from IGF-1 (Serine-Serine-Serine-Arginine) has been shown to accelerate functional recovery. This treatment facilitated synaptic regeneration and improved vestibulo-ocular reflex gains in guinea pigs after chemically-induced damage, highlighting its potential in neurobiological research . The sequence is composed of the essential amino acids phenylalanine, leucine, and methionine, which must be supplied through the diet or, in a research context, through the culture medium or experimental formulation . This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations.

Properties

CAS No.

51165-03-8

Molecular Formula

C22H35N5O4S

Molecular Weight

465.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide

InChI

InChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1

InChI Key

JIJRURCWBONLPN-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Biology of Phenylalanyl Glycyl Leucyl Methioninamide

Principles of Peptide Synthesis for "Phenylalanyl-glycyl-leucyl-methioninamide" Research

The creation of the peptide bonds in this compound requires a strategic approach to selectively form amide linkages between the constituent amino acids in the correct sequence (Phe-Gly-Leu-Met-NH₂). This involves the use of temporary protecting groups for the α-amino function and, where necessary, permanent protecting groups for reactive side chains. mdpi.comekb.eg

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides like this compound. mdpi.comacs.org The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. mdpi.comnih.gov This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. acs.orgnih.gov

The synthesis of this tetrapeptide would proceed in a C-to-N direction. nih.gov It would begin by anchoring the first amino acid, Methionine, to a suitable resin that generates a C-terminal amide upon cleavage. An example is the Rink Amide resin. The subsequent amino acids (Leucine, Glycine (B1666218), and Phenylalanine) are then added in cycles, each consisting of two main steps:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid.

Coupling: Formation of a peptide bond with the next Nα-protected amino acid, facilitated by a coupling reagent.

Two primary SPPS chemistries are widely used: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice of strategy impacts the reagents used for deprotection and final cleavage from the resin.

Boc Chemistry: This strategy uses the acid-labile Boc group for Nα-protection. Repetitive deprotection is achieved using a moderately strong acid like trifluoroacetic acid (TFA). The final cleavage of the completed peptide from the resin requires a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).

Fmoc Chemistry: This is often the preferred method due to its milder conditions. nih.gov The base-labile Fmoc group is used for Nα-protection and is removed in each cycle by a piperidine (B6355638) solution. lookchem.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished with a strong acid, typically TFA. lookchem.com

Table 1: Comparison of SPPS Strategies for this compound Synthesis

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA)20-50% Piperidine in DMF
Cleavage Cocktail Anhydrous Hydrogen Fluoride (HF)TFA with scavengers
Advantages Robust, historical precedentMilder deprotection conditions, less harsh final cleavage
Disadvantages Requires harsh, hazardous HF for cleavagePiperidine can cause side reactions if not managed

Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. ekb.egnih.gov Unlike SPPS, intermediates at each step must be purified, often through crystallization or chromatography, before proceeding to the next coupling reaction. nih.gov While more labor-intensive and time-consuming for long peptides, this method offers greater flexibility for large-scale production and for the synthesis of complex or modified peptides where SPPS may be unsuitable.

The synthesis of this compound in solution would typically involve a fragment condensation strategy. For instance, two dipeptides (e.g., Phe-Gly and Leu-Met-NH₂) could be synthesized and purified separately and then coupled together to form the final tetrapeptide. This requires careful selection of protecting groups to ensure that only the desired peptide bond is formed. ekb.eg The Group-Assisted Purification (GAP) strategy is a more recent development in solution-phase synthesis that avoids traditional purification methods by using an auxiliary group to facilitate purification by simple washing and extraction. nih.govrsc.org

Biocatalytic methods using enzymes offer a green and highly specific alternative to chemical synthesis. Proteases or other specialized enzymes can be used to form peptide bonds under mild, aqueous conditions, minimizing the need for protecting groups and reducing the risk of racemization.

For a tetrapeptide like this compound, a chemoenzymatic approach could be employed. For example, Phenylalanine Ammonia Lyases (PALs) can be used in the synthesis of both natural L-phenylalanine and non-natural D-phenylalanine derivatives, which could then be incorporated into the peptide sequence. nih.gov Lipases have also been shown to catalyze the formation of ester bonds between amino acids and other molecules, demonstrating their potential for peptide bond formation under specific conditions. nih.gov While the direct enzymatic assembly of the full tetrapeptide is complex, enzymes can be used to ligate smaller, chemically synthesized peptide fragments.

Design and Synthesis of "this compound" Analogs and Derivatives

Creating analogs of the parent peptide is a key strategy for probing its biological function, improving stability, or altering its properties. This is achieved by modifying the amino acid sequence or the terminal ends of the peptide.

Replacing one or more amino acids in the this compound sequence can have profound effects on its three-dimensional structure (conformation) and, consequently, its biological activity. The specific impact depends on the nature of the substitution.

Phenylalanine (Phe): As an aromatic amino acid, Phe is often involved in hydrophobic and π-stacking interactions. Substituting it with other aromatic residues like Tyrosine (Tyr) or Tryptophan (Trp) can maintain these interactions while adding new functionalities (e.g., a hydroxyl group for labeling). Replacing it with an aliphatic residue like Leucine would alter these interactions significantly.

Glycine (Gly): Being the simplest amino acid with no side chain, Glycine provides significant conformational flexibility to the peptide backbone. Replacing it with Alanine (Ala) would introduce a small methyl group, restricting this flexibility and potentially stabilizing a specific conformation.

Leucine (Leu): This is a bulky, hydrophobic aliphatic amino acid. It can be substituted with other hydrophobic residues like Isoleucine (Ile) or Valine (Val) to fine-tune steric interactions. Substitution with Norleucine, an isomer of Leucine, is a common strategy to create an analog that is resistant to oxidation, as it lacks the sulfur atom present in Methionine.

Methionine (Met): The thioether side chain of Methionine is susceptible to oxidation. Replacing it with Norleucine (Nle) creates a more stable analog while maintaining similar hydrophobicity and size.

Table 2: Examples of Amino Acid Substitutions in this compound and Their Potential Effects

PositionOriginal ResidueSubstitution ExampleRationale / Potential Effect
1Phenylalanine (Phe)Tyrosine (Tyr)Introduce a hydroxyl group for potential modification or hydrogen bonding.
2Glycine (Gly)Alanine (Ala)Reduce conformational flexibility; may induce a more defined secondary structure.
3Leucine (Leu)Norvaline (Nva)Modulate the size and nature of the hydrophobic side chain.
4Methionine (Met)Norleucine (Nle)Prevent side-chain oxidation, increasing chemical stability.

Modifications at the N-terminus (the Phenylalanine residue) and C-terminus (the Methioninamide residue) are crucial for modulating peptide properties. lifetein.comsb-peptide.com

C-Terminal Modification (Amidation): The parent compound is already a C-terminal amide (-CONH₂). This modification is significant because it removes the negative charge of the C-terminal carboxylate group (-COO⁻) that would exist at physiological pH. sigmaaldrich.combiosynth.com This neutralization of charge can increase the peptide's hydrophobicity, enhance its ability to cross cell membranes, mimic the state of many native proteins, and increase its stability by making it resistant to degradation by carboxypeptidases. sigmaaldrich.combiosynth.com Further modifications, such as N-alkyl amidation (e.g., forming an N-ethyl amide), can further increase lipophilicity and metabolic stability. biosynth.com

N-Terminal Modification (Acylation): The free N-terminal amine of Phenylalanine can be modified, most commonly through acetylation (acylation). lifetein.com Adding an acetyl group (Ac-) removes the positive charge of the N-terminal amine (-NH₃⁺) at physiological pH. lifetein.combiosynth.com Similar to C-terminal amidation, this modification makes the peptide more closely mimic a segment within a larger protein. lifetein.com It also significantly increases the peptide's resistance to degradation by aminopeptidases, thereby enhancing its stability and biological half-life. lifetein.com Other modifications like the attachment of fatty acids (e.g., palmitic acid) can be used to increase membrane association. sb-peptide.com

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

The chemical and biological properties of peptides such as this compound can be significantly enhanced through the strategic incorporation of non-canonical amino acids (ncAAs). frontiersin.org This approach allows for the diversification of the peptide's structure beyond the 20 common proteinogenic amino acids, potentially leading to improved stability, potency, and resistance to proteolytic degradation. researchgate.net The introduction of ncAAs can modify the peptide's physicochemical properties, including its conformation, hydrophobicity, and charge distribution, which are critical for its biological function. frontiersin.org

Methods for incorporating ncAAs range from total chemical synthesis, most commonly solid-phase peptide synthesis (SPPS), to semi-synthetic approaches. researchgate.netnih.gov SPPS offers the highest degree of flexibility, allowing for the site-specific insertion of a vast array of synthetic amino acids with modified side chains or backbones. nih.gov Examples of ncAAs that could be incorporated to modify the tetrapeptide's function include symmetrical and asymmetrical α,α-dialkyl glycines to induce specific secondary structures or β-substituted amino acids to enhance stability and function. nih.gov

Peptidomimetics represent another advanced strategy, where the peptide's structure is modified to mimic its bioactive conformation while improving its drug-like properties. nih.gov A key approach in peptidomimetic design is to introduce conformational constraints that lock the molecule into a specific three-dimensional shape, often a β-turn, which is a common recognition motif. nih.gov For a flexible peptide like this compound, computational and NMR studies can first be used to identify its likely bioactive conformation. nih.gov Based on this information, peptidomimetics can be designed by incorporating scaffolds such as lactams or spiro-bicyclic structures to constrain key torsion angles and stabilize the desired turn structure. nih.gov These modifications aim to increase receptor affinity and specificity while reducing susceptibility to enzymatic breakdown.

Table 1: Examples of Non-Canonical Amino Acid (ncAA) Modifications and Their Potential Effects
Modification TypeExample ncAAPotential Impact on Peptide PropertiesRationale
Side-Chain Modificationβ-MethylphenylalanineIncreased conformational rigidity and proteolytic stability. nih.govThe added methyl group restricts side-chain rotation and can sterically hinder protease access.
Backbone ModificationN-alkylated Amino Acid (e.g., N-Methyl Glycine)Enhanced membrane permeability and resistance to degradation. nih.govModification of the amide bond disrupts hydrogen bonding patterns and protease recognition sites.
Conformational Constraint1-Aminocyclohexane carboxylic acidInduces a turn-like conformation, potentially increasing receptor binding affinity. frontiersin.orgThe cyclic nature of the side chain restricts the peptide backbone into a specific geometry.
Isosteric ReplacementNorleucine (replaces Methionine)Improved stability against oxidation. frontiersin.orgNorleucine is a non-oxidizable isostere of methionine, preventing the formation of methionine sulfoxide.

Advanced Purification and Quality Control in Peptide Research

Following synthesis, rigorous purification and quality control are mandatory to ensure the integrity of this compound for any research application. polypeptide.combiosyn.com This phase is critical for removing a variety of potential impurities, including truncated or deletion sequences, byproducts from the cleavage process, and incompletely deprotected peptides. biosyn.com A combination of advanced chromatographic and spectroscopic techniques is employed to achieve high purity and to validate the identity of the final product. biosynth.com

Chromatographic Techniques for High-Purity Peptide Isolation

Chromatography is the cornerstone of peptide purification, enabling the separation of the target peptide from complex mixtures based on its unique physicochemical properties. americanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most universally used method for the purification of synthetic peptides. polypeptide.combachem.com This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is applied. bachem.comnih.gov Hydrophilic impurities elute first, while the more hydrophobic target peptide interacts more strongly with the stationary phase and elutes later at a higher concentration of organic solvent. bachem.com

While RP-HPLC is the standard, other chromatographic techniques can be used as complementary or orthogonal methods to achieve exceptionally high purity. americanpeptidesociety.orgmdpi.com

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. americanpeptidesociety.orgnih.gov This is particularly useful for separating peptides with different numbers of acidic or basic residues.

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume (size). americanpeptidesociety.org It is effective for removing aggregates or very small impurities from the final peptide product. americanpeptidesociety.org

Table 2: Comparison of Chromatographic Techniques for Peptide Purification
TechniquePrinciple of SeparationPrimary ApplicationStationary Phase Example
Reversed-Phase HPLC (RP-HPLC)Hydrophobicity. americanpeptidesociety.orgPrimary purification of most synthetic peptides. polypeptide.comC18-modified silica. bachem.com
Ion-Exchange Chromatography (IEX)Net charge. americanpeptidesociety.orgnih.govSeparating peptides with different charge states; orthogonal cleanup.Charged resins (e.g., quaternary ammonium (B1175870) for anion exchange).
Size-Exclusion Chromatography (SEC)Molecular size/hydrodynamic volume. americanpeptidesociety.orgRemoval of aggregates or salt; buffer exchange.Porous matrix (e.g., cross-linked dextran).
Hydrophilic Interaction Chromatography (HILIC)Hydrophilicity. americanpeptidesociety.orgmdpi.comPurification of very polar or hydrophilic peptides.Polar materials (e.g., unmodified silica).

Spectroscopic and Analytical Validation of Synthetic Products

After purification, the identity, purity, and structural integrity of this compound must be unequivocally confirmed. nih.gov Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques for this validation.

Mass Spectrometry (MS) is an essential tool for the quality control of synthetic peptides, primarily used to confirm the molecular weight of the compound. nih.govspringernature.com The measured mass should correspond precisely to the calculated theoretical mass of the peptide, thereby verifying its identity. biosyn.com Common MS techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). biosyn.com For further validation, tandem mass spectrometry (LC-MS/MS) can be employed, where the peptide is fragmented and its fragmentation pattern is compared to a predicted pattern or a synthetic standard, which can help to confirm the amino acid sequence. nih.govresearchgate.netwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of the peptide. nmims.edu While 1D proton NMR can give a general fingerprint of the molecule, 2D NMR experiments are required for a complete structural assignment. uzh.chyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, typically within the same amino acid residue. uzh.ch

TOCSY (Total Correlation Spectroscopy) reveals all protons within a single amino acid's spin system, which is crucial for identifying the specific amino acid types present. nmims.eduuzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.chyoutube.com This is the primary method for determining the peptide's sequential connectivity (by observing NOEs between adjacent residues) and its three-dimensional conformation in solution. youtube.comnih.gov

Together, these analytical methods provide a comprehensive characterization of the synthetic peptide, confirming its identity, purity, and structure. polypeptide.com

Table 3: Analytical Techniques for Peptide Validation
TechniqueInformation ProvidedPrimary Use in Quality Control
Analytical RP-HPLCPurity level (quantified as a percentage of total peak area). bachem.comAssessing the final purity of the peptide sample. polypeptide.com
Mass Spectrometry (MS)Molecular weight of the peptide. biosyn.comnih.govConfirming the identity of the synthesized product. springernature.com
Tandem MS (MS/MS)Fragmentation pattern, confirming amino acid sequence. nih.govresearchgate.netSequence validation and identification of impurities.
NMR Spectroscopy (2D)Covalent structure, atom connectivity, and 3D conformation. uzh.chnih.govDefinitive structural elucidation and confirmation.
Amino Acid AnalysisRelative abundance of constituent amino acids after hydrolysis. polypeptide.combachem.comVerifying amino acid composition and aiding in peptide quantification.

Molecular Interactions and Receptor Pharmacology of Phenylalanyl Glycyl Leucyl Methioninamide

Interaction with Neurokinin Receptors in In Vitro and Ex Vivo Models

The interaction of Phenylalanyl-glycyl-leucyl-methioninamide with neurokinin receptors, particularly the Neurokinin 1 (NK1) receptor, is a critical aspect of its pharmacological profile. As the C-terminal fragment of Substance P, its activity is understood in the context of structure-activity relationship studies of tachykinins.

Direct binding affinity data for the tetrapeptide this compound at the NK1 receptor is not extensively reported in publicly available scientific literature. However, structure-activity relationship studies of Substance P fragments provide significant insights. Research indicates that the C-terminal hexapeptide and pentapeptide fragments of Substance P are critical for maintaining high-affinity binding to the NK1 receptor.

Studies on progressively truncated C-terminal fragments of Substance P have demonstrated a significant decrease in receptor affinity and biological activity with the shortening of the peptide chain. For instance, while C-terminal octa-, hepta-, and hexapeptides of Substance P are at least as active as the parent molecule, the pentapeptide shows a marked reduction in activity, and the tripeptide is inactive. nih.gov This suggests that while this compound is part of the essential binding motif, it may not possess high affinity for the NK1 receptor in isolation.

One study on a related C-terminal hexapeptide, H-Lys-Phe-Phe-Gly-Leu-Met-NH2, reported a micromolar inhibitory constant (Ki) of 0.580 ± 0.103 µM, indicating a lower affinity compared to the full Substance P peptide. termedia.pl This finding supports the concept that N-terminal extensions to the core C-terminal sequence are important for high-affinity receptor interaction.

CompoundReceptorBinding Affinity (Ki)Reference
This compoundNK1Data not availableN/A
H-Lys-Phe-Phe-Gly-Leu-Met-NH2 (Hexapeptide)NK10.580 ± 0.103 µM termedia.pl

The C-terminal fragments of Substance P are generally considered to possess agonist properties at the NK1 receptor. One study has referred to FGLM-NH2 (this compound) as a potent tachykinin receptor agonist, although specific quantitative data on its potency and efficacy were not provided. nih.gov

The functional activity of C-terminal fragments is highly dependent on their length. For example, the C-terminal hexapeptide of Substance P has been shown to be a potent agonist. acs.org The observation that the pentapeptide is significantly less active suggests that the tetrapeptide alone may have weak agonist activity. nih.gov

The tachykinin family, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), is characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or branched aliphatic amino acid. diva-portal.org This conserved region is responsible for the common biological activities of tachykinins, while the variable N-terminal portion of the peptides contributes to their receptor selectivity. diva-portal.org

The order of affinity for the NK1 receptor is generally Substance P > NKA > NKB. nih.gov Given that this compound is a common C-terminal fragment, it is expected to exhibit less receptor selectivity compared to the full-length tachykinin peptides. Structure-activity studies have shown that even minor modifications to the C-terminal amide group of Substance P analogues can lead to a significant loss of activity, highlighting the critical role of this moiety in receptor interaction. nih.govacs.org

Mechanistic Studies of Ligand-Receptor Activation and Signal Transduction

The activation of the NK1 receptor by agonists like Substance P initiates a cascade of intracellular signaling events. While specific mechanistic studies on this compound are scarce, the general mechanisms of NK1 receptor activation provide a framework for understanding its potential actions.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. nih.gov Activation of the receptor by an agonist leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C. researchgate.net

While direct evidence for this compound inducing G-protein coupling and intracellular calcium mobilization is limited, studies on longer C-terminal fragments support this mechanism. For example, the hexapeptide H-Lys-Phe-Phe-Gly-Leu-Met-NH2 has been shown to stimulate G-protein coupling. termedia.pl The ability of various tachykinins to induce intracellular calcium mobilization via the NK1 receptor is a well-established measure of their functional agonism. westernsydney.edu.au

CompoundFunctional AssayActivityReference
This compoundG-Protein CouplingData not availableN/A
This compoundIntracellular Calcium MobilizationData not availableN/A
H-Lys-Phe-Phe-Gly-Leu-Met-NH2 (Hexapeptide)G-Protein CouplingAgonist termedia.pl

Upon agonist binding, the NK1 receptor undergoes phosphorylation by G-protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G-protein, leading to desensitization of the cellular response. nih.gov The β-arrestin-bound receptor is then targeted for internalization into endosomes via a clathrin-dependent pathway. nih.gov Following internalization, the receptor can be either recycled back to the cell surface, leading to resensitization, or targeted for degradation.

Allosteric Modulation of Tachykinin Receptors by "this compound"

While direct evidence of allosteric modulation of tachykinin receptors by this compound is not extensively documented in publicly available research, the potential for such interactions can be inferred from the behavior of other substance P analogs. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, thereby altering the receptor's response to the agonist.

Research on substance P analogs has revealed that modifications to the peptide sequence can result in compounds that act as both agonists and antagonists depending on the signaling pathway being measured. For instance, certain C-terminally modified substance P analogs have been shown to be agonists for the phospholipase C pathway while acting as antagonists for the adenylate cyclase pathway of the NK-1 receptor. nih.gov This dual activity suggests that these analogs may induce or stabilize receptor conformations that favor one signaling cascade over another, a hallmark of functional selectivity that can be influenced by allosteric interactions.

Given that this compound represents the core C-terminal binding motif, it is plausible that it could act as a modulator of tachykinin receptors, potentially by competing with endogenous tachykinins at the orthosteric site or by binding to an allosteric site and influencing the binding or efficacy of the natural ligands. Further research, including binding assays and functional studies measuring multiple signaling outputs, would be necessary to definitively characterize the allosteric modulatory properties of this specific tetrapeptide.

Enzymatic Metabolism and Pharmacokinetic Considerations in Experimental Systems

The in vitro and in vivo activity of peptide-based compounds like this compound is significantly influenced by their metabolic stability. Peptides are generally susceptible to degradation by a variety of peptidases and proteases present in biological matrices.

Susceptibility to Peptidases and Proteases in Biological Matrices

The metabolism of tachykinins and their C-terminal fragments has been studied in various biological systems, including rat and human plasma. nih.govnih.gov These studies indicate that substance P is rapidly metabolized by enzymes in human plasma, leading to the formation of C-terminal fragments. nih.gov The degradation of substance P and its C-terminal fragments in rat plasma is also observed and can be inhibited by peptidase inhibitors like Captopril. nih.gov This suggests the involvement of metallopeptidases in their breakdown.

Several key enzymes are known to be involved in the metabolism of substance P, including:

Dipeptidylpeptidase-IV (DPP-IV): This enzyme cleaves dipeptides from the N-terminus. nih.gov

Neutral endopeptidase (NEP): NEP can hydrolyze substance P at multiple sites. diva-portal.org

Angiotensin-converting enzyme (ACE): ACE is also capable of cleaving substance P. diva-portal.org

Given its structure, this compound would likely be a substrate for various peptidases, including aminopeptidases that could cleave the N-terminal phenylalanine and endopeptidases that could hydrolyze internal peptide bonds.

Table 1: Key Peptidases in Tachykinin Metabolism and Potential Cleavage Sites in this compound
EnzymeGeneral ActionPotential Cleavage Site in Phe-Gly-Leu-Met-NH2
AminopeptidasesCleave N-terminal amino acidsPhe-Gly bond
CarboxypeptidasesCleave C-terminal amino acids (if not amidated)Less likely due to C-terminal amidation
Endopeptidases (e.g., NEP, ACE)Cleave internal peptide bondsGly-Leu or Leu-Met bonds

Identification of Active and Inactive Metabolites

The enzymatic degradation of this compound would result in smaller peptide fragments and individual amino acids. Based on the known metabolism of substance P, the following metabolites could be anticipated:

Glycyl-leucyl-methioninamide: Formation of this tripeptide would result from the cleavage of the N-terminal phenylalanine by an aminopeptidase.

Phenylalanyl-glycine and Leucyl-methioninamide: These dipeptides could be formed by the action of an endopeptidase.

Individual amino acids (Phenylalanine, Glycine (B1666218), Leucine, Methionine): Complete hydrolysis would lead to the constituent amino acids.

The biological activity of these metabolites would depend on their ability to bind to and activate tachykinin receptors. C-terminal fragments of substance P are known to retain biological activity. nih.govnih.gov Therefore, it is plausible that some of the peptide metabolites of this compound, particularly those retaining a significant portion of the C-terminal structure, could be active. Conversely, smaller fragments and individual amino acids are unlikely to possess significant activity at tachykinin receptors.

Impact of Metabolic Stability on In Vitro Potency

The metabolic stability of a peptide is a critical determinant of its potency in in vitro assays, especially during prolonged incubation periods. nih.gov If this compound is rapidly degraded by peptidases present in the cell culture medium or on the surface of cells, its effective concentration at the receptor will decrease over time, leading to an underestimation of its true potency.

Strategies to enhance the metabolic stability of peptide analogs often involve chemical modifications, such as the substitution of L-amino acids with D-amino acids or the introduction of non-natural amino acids, to render the peptide bonds resistant to cleavage by peptidases. nih.gov The in vitro potency of such stabilized analogs is often significantly higher than their non-stabilized counterparts.

The relationship between metabolic stability and in vitro potency can be summarized in the following table:

Table 2: Theoretical Impact of Metabolic Stability on In Vitro Potency of this compound
Metabolic StabilityEffective Concentration Over TimeObserved In Vitro Potency
LowDecreases rapidlyLower apparent potency
HighRemains relatively constantHigher and more accurate potency

Therefore, when evaluating the in vitro pharmacology of this compound, it is crucial to consider its metabolic fate within the experimental system. The use of peptidase inhibitors or metabolically stable analogs can help to elucidate the true structure-activity relationships.

Biological Activities and Mechanistic Insights in Preclinical Research Models

Cellular and Tissue Responses Mediated by "Phenylalanyl-glycyl-leucyl-methioninamide"

Research has specifically investigated the influence of this compound on corneal epithelial cells. In in vitro models using rabbit corneal epithelial cells, the peptide, particularly in combination with Insulin-Like Growth Factor-1 (IGF-1), has been shown to synergistically stimulate cell migration. This effect is considered a crucial component of corneal wound healing. However, this synergistic combination did not demonstrate a significant effect on the proliferation of these cells, as measured by [3H]-thymidine incorporation. This suggests that the pro-healing effect observed is primarily due to enhanced cell movement rather than an increase in cell division.

No specific research findings were identified regarding the direct effects of this compound on the migration or proliferation of chondrocytes in the reviewed preclinical models.

Table 1: Effects of this compound on Rabbit Corneal Epithelial Cells (in vitro)
Biological ProcessPeptide AlonePeptide + IGF-1Reference
Cell MigrationNo Significant EffectSynergistic Stimulation nih.gov
Cell ProliferationNo Significant EffectNo Significant Effect nih.gov

In the available scientific literature, there is no direct evidence from preclinical models demonstrating that this compound induces the secretion of α-Amylase from parotid gland slices.

The spasmogenic activity of this compound has been evaluated on isolated guinea pig ileum, a standard preclinical model for smooth muscle contraction. Studies comparing the activity of various C-terminal fragments of Substance P found that the tetrapeptide (this compound) did not possess detectable activity on this preparation. nih.gov In contrast, longer fragments, such as the pentapeptide and octapeptide, produced appreciable spasmogenic effects, with the octapeptide being the most potent. nih.gov

No specific data were found regarding the contractile effect of this compound on guinea pig tracheal smooth muscle.

Table 2: Spasmogenic Activity of Substance P C-Terminal Fragments on Isolated Guinea Pig Ileum
Peptide FragmentObserved ActivityReference
TripeptideNo Activity Detected nih.gov
Tetrapeptide (this compound)No Activity Detected nih.gov
PentapeptideAppreciable Spasmogenic Effect nih.gov
OctapeptideMost Potent Fragment nih.gov
Substance P (Undecapeptide)Potent Spasmogenic Effect nih.gov

Synergistic Interactions with Growth Factors in Tissue Repair Research

A significant area of research has been the synergistic interaction between this compound and Insulin-Like Growth Factor-1 (IGF-1) in promoting corneal epithelial wound healing. Studies have established that while neither agent alone has a strong effect, their combination dose-dependently stimulates corneal epithelial migration in vitro. nih.gov Further investigation confirmed that this compound represents the minimum amino acid sequence of the Substance P C-terminus required to produce this synergistic effect with IGF-1. nih.gov This cooperative action between the peptide and the growth factor facilitates the closure of epithelial defects, demonstrating an important interplay between neural and humoral regulation in tissue repair. nih.gov

The molecular underpinnings of the synergy between this compound and IGF-1 have been linked to cell adhesion mechanisms. The combination of the two molecules, but not either one alone, was found to increase the attachment of corneal epithelial cells to a fibronectin matrix. nih.gov This enhanced adhesion is associated with a significant increase in the cellular levels of α5 and β1 integrin subunits, which together form the fibronectin receptor (integrin α5β1). nih.gov These findings suggest that the combined signaling of the peptide and IGF-1 upregulates the expression or cell surface presentation of key adhesion molecules, thereby facilitating the cell migration necessary for effective wound healing. nih.gov

Role of "this compound" as a Minimum Active Sequence in Synergism

This compound (FGLM-NH2), a tetrapeptide corresponding to the C-terminal sequence of Substance P, has been identified as the minimum active sequence required to elicit synergistic effects with insulin-like growth factor-1 (IGF-1) in promoting corneal epithelial wound healing. nih.gov In preclinical studies, while neither FGLM-NH2 nor IGF-1 alone significantly impacted the attachment of corneal epithelial cells to a fibronectin matrix, their combination led to a notable increase in cell attachment. nih.gov This synergistic action is crucial for the stimulation of corneal epithelial migration. nih.gov

Further investigation into the mechanism revealed that the synergistic effect is not related to an increase in cell proliferation, as the combination of FGLM-NH2 and IGF-1 did not alter the incorporation of [3H]-thymidine into corneal epithelial cells. nih.gov However, the treatment with both peptides together resulted in a significant increase in the levels of α5 and β1 integrins, suggesting that the synergistic effect on cell attachment and migration is mediated through the upregulation of these cell adhesion molecules. nih.gov These findings highlight the importance of FGLM-NH2 as the essential component of Substance P for this specific synergistic interaction. nih.gov

Table 1: Synergistic Effects of FGLM-NH2 and IGF-1 on Corneal Epithelial Cells

TreatmentEffect on Cell Attachment to FibronectinEffect on [3H]-thymidine IncorporationEffect on α5 and β1 Integrin Levels
FGLM-NH2 aloneNo significant effectNo significant effectNo significant effect
IGF-1 aloneNo significant effectNo significant effectNo significant effect
FGLM-NH2 + IGF-1Increased attachmentNo significant effectSignificantly increased

Neurobiological and Anti-inflammatory Research Applications

Modulation of Nociceptive Responses in Experimental Animal Models (e.g., Tail Flick Test)

Preclinical studies using the tail-flick test, a common method to assess spinal nociceptive reflexes, have investigated the effects of various fragments of Substance P. Following intrathecal administration in rats, the N-terminal fragment SP(1-7) produced a transient decrease in reaction time, indicating a facilitation of the tail-flick reflex. nih.gov In contrast, the C-terminal fragment SP(7-11) induced a smaller and more delayed decrease in reaction time. nih.gov Other fragments, namely SP(1-9) and SP(8-11), did not show any significant effect on the tail-flick latency. nih.gov

Interestingly, low doses of Substance P administered intrathecally have been shown to markedly potentiate the antinociceptive effects of morphine in the tail-flick test, an effect that is blockable by the opioid antagonist naloxone. nih.gov This suggests a synergistic interaction between Substance P and the opioid system at the spinal level. nih.gov

Table 2: Effects of Substance P Fragments on Tail-Flick Reaction Time in Rats

Substance P FragmentDose (nmoles)Observed Effect on Reaction Time
SP(1-7)6.5Transient decrease at 1 min, followed by an increase above control by 5 min
SP(7-11)6.5Smaller decrease from 6 to 16 min
SP(1-9)6.5No effect
SP(8-11)6.5No effect

Influence on Neurotransmitter Release and Synaptic Transmission in Model Systems

Research suggests that FGLM-NH2, in combination with the tetrapeptide SSSR (derived from insulin-like growth factor-1), can influence synaptic regeneration and functional recovery in a guinea pig model of vestibular disorder induced by AMPA. nih.gov Topical application of FGLM-NH2 plus SSSR was found to accelerate the recovery of the vestibulo-ocular reflex (VOR) gains at 3 and 7 days post-treatment compared to a control group. nih.gov Immunohistochemical analysis revealed a greater number of synaptic ribbons, which are markers for synapses, in the animals treated with the peptide combination. nih.gov This finding suggests that FGLM-NH2, in synergy with SSSR, may facilitate synaptic regeneration, thereby promoting functional recovery after excitotoxic injury in the vestibular system. nih.gov

Role in Modulating Inflammatory Processes in Articular Chondrocytes

The role of Substance P and its fragments in the inflammatory processes of articular cartilage is an area of active investigation. In bovine articular chondrocytes, the C-terminal fragment of Substance P, SP-(7-11), has been shown to increase the production of prostaglandin (B15479496) E2 (PGE2) and collagenase at concentrations greater than 1 microM. portlandpress.com This fragment also caused an increase in intracellular calcium concentration. portlandpress.com In contrast, intact Substance P and other N-terminal and shorter C-terminal fragments did not elicit these effects. portlandpress.com This suggests that specific C-terminal fragments of Substance P may play a role in the pathology of joint inflammation by stimulating chondrocytes to produce inflammatory and degradative molecules. portlandpress.com

In human osteoarthritic chondrocytes, Substance P itself has been found to induce the gene expression of pro-inflammatory markers such as TNFα, IL-6, and IL-1β. nih.gov It also inhibited the expression of chondrogenic markers and promoted apoptosis and senescence in these cells. nih.gov These findings point towards a catabolic and pro-inflammatory role for Substance P in the context of osteoarthritis. nih.govnih.gov

Table 3: Effects of Substance P and its Fragment SP-(7-11) on Articular Chondrocytes

CompoundCell TypeEffect on PGE2 ProductionEffect on Collagenase ProductionEffect on Intracellular Ca2+Effect on Pro-inflammatory Gene Expression (TNFα, IL-6, IL-1β)
SP-(7-11)Bovine Articular ChondrocytesIncreasedIncreasedIncreasedNot reported
Substance PHuman Osteoarthritic ChondrocytesNot reportedNot reportedNot reportedIncreased

Effects on Ion Transportation in Amphibian Models

Interaction with Neurokinin Receptors to Modulate Short Circuit Current (SCC)

Currently, there is a lack of direct scientific evidence from preclinical research specifically investigating the interaction of this compound with neurokinin receptors to modulate short-circuit current (SCC) in amphibian models. While the hormonal regulation of ion and water transport in anuran amphibians is a well-studied field, and the roles of various ion channels and receptors have been characterized, specific studies involving FGLM-NH2 in this context have not been identified in the available literature. nih.gov

Comparative Analysis with Other Tachykinins on Ion Transport

While direct experimental data on the biological activities of this compound is not presently available in published literature, a comparative analysis can be drawn from the extensive research on other tachykinins and their synthetic analogs. The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are known to play a significant role in regulating ion transport across epithelial tissues in various organs, including the intestines and airways. edis.atunifi.it These actions are mediated through the activation of specific G protein-coupled receptors, namely the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. unifi.it

Tachykinins are recognized as potent secretagogues, stimulating the secretion of fluid and electrolytes in the intestinal mucosa. edis.at This effect is primarily due to an increase in chloride ion (Cl-) secretion. nih.govnih.gov For instance, Substance P has been shown to induce a rapid and transient increase in the short-circuit current (Isc) in canine and rabbit colonic mucosa, an effect that is dependent on the presence of chloride and can be inhibited by bumetanide, a blocker of the Na-K-2Cl cotransporter. nih.govnih.govnih.gov This suggests that SP stimulates electrogenic chloride secretion. nih.gov

The potency and mechanism of action of different tachykinins on ion transport can vary depending on the specific peptide, the tissue type, and the distribution of neurokinin receptors. In the guinea pig colon, the rank order of potency for stimulating an increase in short-circuit current by selective receptor agonists has been characterized. bohrium.com Similarly, in the ferret trachea, the rank order of potency for increasing both Isc and sulfated macromolecule release was found to be SP and its methyl ester being more potent than NKA, which was more potent than NKB and senktide. nih.gov

The structural features of tachykinins are crucial for their biological activity. They share a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched aliphatic amino acid. unifi.it This C-terminal region is essential for receptor activation. unifi.it Studies on synthetic analogs have provided further insights into the structure-activity relationships. For example, in frog skin, the minimal structural requirements for stimulating ion transport were identified as the presence of the C-terminal sequence Phe-X-Gly-Leu-Met-NH2 and at least one proline residue in the N-terminal sequence. researchgate.net

Given the structure of this compound, it contains key residues found in the active C-terminal region of endogenous tachykinins. The "leucyl-methioninamide" at its C-terminus is particularly reminiscent of the conserved sequence. However, the preceding "Phenylalanyl-glycyl" differs from the typical -Phe-X-Gly- sequence. Without experimental data, it is speculative how these structural variations would impact its binding affinity for different NK receptors and its subsequent effect on ion transport. It is plausible that it could act as a selective agonist or antagonist at one or more of the NK receptor subtypes, thereby modulating ion secretion.

The table below summarizes the effects of various well-characterized tachykinins on ion transport in different preclinical models, providing a basis for contextualizing the potential actions of novel synthetic analogs like this compound.

Interactive Data Table: Effects of Tachykinins on Ion Transport in Preclinical Models

Tachykinin/AnalogTissue ModelPrimary Effect on Ion TransportReceptor(s) ImplicatedReference(s)
Substance P Canine Tracheal MucosaIncreased net Chloride secretionNot specified nih.gov
Substance P Rabbit Colonic MucosaIncreased Chloride-dependent short-circuit currentNK1 nih.gov
Substance P Ferret TracheaIncreased short-circuit current (electrogenic Cl- secretion)NK1 nih.gov
Neurokinin A Ferret TracheaIncreased short-circuit currentNK1 nih.gov
[βAla⁸]Neurokinin A-(4-10) Rat ColonIncreased short-circuit currentNK2 nih.gov
Senktide Guinea Pig ColonIncreased short-circuit currentNK3 bohrium.com
Various Tachykinins Frog SkinIncreased short-circuit current (ion transport)NK1-like researchgate.net

This comparative analysis underscores the well-established role of the tachykinin system in the regulation of epithelial ion transport. While the specific actions of this compound remain to be elucidated through direct experimental investigation, its structural similarity to endogenous tachykinins suggests it could potentially modulate these important physiological processes.

Advanced Analytical and Biophysical Characterization of Phenylalanyl Glycyl Leucyl Methioninamide in Research

Structural Elucidation and Conformational Analysis

Determining the three-dimensional structure and conformational flexibility of "Phenylalanyl-glycyl-leucyl-methioninamide" is crucial for understanding its biological activity. Various spectroscopic and imaging techniques are utilized to achieve a detailed structural picture in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. For "this compound," 1D and 2D NMR experiments are conducted to assign proton and carbon resonances and to determine conformational constraints.

Detailed research findings from analogous short peptides suggest that the process would involve dissolving the peptide in a suitable solvent, often a mixture of water and an organic co-solvent to induce stable conformations. Two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to identify the spin systems of the individual amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which are used as distance restraints in computational modeling to generate a family of solution structures. The flexibility of the peptide backbone and side chains can also be inferred from the NMR data. For instance, the glycine (B1666218) residue is expected to confer significant conformational flexibility to the peptide backbone. A conformational study on a cyclic peptide containing the Phe-Gly-Leu-Met sequence revealed the presence of specific turn structures, which could be indicative of the conformational preferences of this sequence in a linear context as well. nih.gov

NMR Parameter Information Gained for this compound
Chemical ShiftsProvide information about the local electronic environment of each nucleus.
J-couplingsGive insights into dihedral angles of the peptide backbone and side chains.
NOE intensitiesDetermine inter-proton distances, crucial for 3D structure calculation.
Temperature CoefficientsIndicate the involvement of amide protons in intramolecular hydrogen bonds.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides information on the presence of α-helices, β-sheets, turns, and random coil structures.

For "this compound," the CD spectrum would be recorded in various solvents to assess its conformational propensities. The presence of the phenylalanine residue with its aromatic side chain can contribute to the CD signal in the near-UV region, providing information about its local environment. nih.govresearchgate.netdocumentsdelivered.com Studies on peptides containing diphenylalanine have shown that aromatic interactions can stabilize aggregated structures with distinct CD signatures. osti.gov While a short tetrapeptide is unlikely to form stable α-helices or β-sheets on its own, CD can detect the presence of β-turns or a predominantly random coil conformation. The addition of membrane-mimicking environments, such as micelles or liposomes, could reveal induced secondary structures upon interaction.

Wavelength Range (nm) Associated Secondary Structure Expected Contribution for this compound
190-240Peptide backbone conformationLikely a combination of random coil and potential for β-turn structures.
250-290Aromatic side-chain environmentDominated by the phenylalanine residue, sensitive to its local environment.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Receptor-Bound States

To understand how "this compound" interacts with its biological target, high-resolution structural information of the peptide-receptor complex is invaluable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining such structures. nih.gov

X-ray crystallography requires the co-crystallization of the peptide with its target receptor, which can be a challenging process, especially for membrane proteins like G protein-coupled receptors (GPCRs). frontiersin.orgresearchgate.net If successful, the resulting electron density map provides atomic-level detail of the binding pocket and the specific interactions between the peptide and the receptor. nih.govpepdd.com

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes like GPCRs, as it does not require crystallization. iucr.orgoup.compdbj.orgthermofisher.comthermofisher.com A cryo-EM structure of a GPCR in complex with a small peptide would reveal the binding pose of "this compound" and the conformational changes it induces in the receptor to initiate signaling.

Ligand Binding and Receptor Interaction Kinetics

Beyond the static picture of structure, understanding the dynamics of how "this compound" binds to its receptor is crucial. This includes determining its binding affinity and the rates of association and dissociation.

Radioligand Binding Assays for Receptor Density and Affinity Measurement

Radioligand binding assays are a classic and robust method for quantifying receptor-ligand interactions. nih.govnih.goveuropeanpharmaceuticalreview.comrevvity.com These assays use a radiolabeled form of a ligand to measure its binding to a receptor preparation, such as cell membranes or intact cells.

To characterize the interaction of "this compound," a competition binding assay would typically be performed. In this setup, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled "this compound." The ability of the tetrapeptide to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki), which is a measure of its binding affinity. Saturation binding experiments with a radiolabeled version of the tetrapeptide could also be performed to determine its dissociation constant (Kd) and the receptor density (Bmax). giffordbioscience.com

Assay Type Parameter Determined Significance for this compound
Competition BindingInhibitory Constant (Ki)Quantifies the affinity of the unlabeled peptide for the receptor.
Saturation BindingDissociation Constant (Kd)Measures the affinity of the radiolabeled peptide for the receptor.
Saturation BindingMaximum Binding Capacity (Bmax)Determines the concentration of receptors in the sample.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that provide real-time data on the kinetics of molecular interactions. springernature.comnih.gov These methods are invaluable for a detailed understanding of the binding mechanism of "this compound" to its target. bio-protocol.orgnih.govacs.org

In a typical SPR or BLI experiment, the receptor is immobilized on a sensor chip, and a solution containing "this compound" is flowed over the surface. jove.comntu.edu.sgnih.govspringernature.com The binding of the peptide to the receptor is monitored in real-time as a change in the optical signal. From the association and dissociation phases of the binding curve, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. gatorbio.com These kinetic parameters provide a more complete picture of the binding event than affinity constants alone.

Kinetic Parameter Description Insight into this compound Interaction
Association Rate (ka)The rate at which the peptide binds to the receptor.A fast 'on-rate' can contribute to rapid biological effects.
Dissociation Rate (kd)The rate at which the peptide-receptor complex dissociates.A slow 'off-rate' can lead to a prolonged duration of action.
Dissociation Constant (KD)The ratio of kd to ka, indicating the affinity of the interaction.A lower KD value signifies a higher binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This allows for the determination of key thermodynamic parameters of the interaction, providing insights into the binding affinity, stoichiometry, and the forces driving the association. In the context of this compound, ITC would be instrumental in characterizing its interaction with a putative receptor or binding partner.

The experiment involves titrating the peptide into a solution containing its binding partner and measuring the small amounts of heat that are either released (exothermic reaction) or absorbed (endothermic reaction). The resulting data can be used to calculate the binding constant (Ka), and from that, the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS). The stoichiometry (n) of the binding event can also be determined.

Hypothetical ITC Data for this compound Binding to a Receptor

The following table represents a hypothetical dataset that could be generated from an ITC experiment studying the interaction of this compound with a target receptor.

ParameterValueDescription
Stoichiometry (n) 1.05The molar ratio of the peptide to its receptor in the complex, suggesting a 1:1 binding model.
Binding Affinity (Kd) 5.2 µMThe dissociation constant, indicating the concentration of the peptide required to occupy 50% of the receptor sites. A lower Kd signifies a higher binding affinity.
Enthalpy Change (ΔH) -15.8 kcal/molThe heat change upon binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions.
Entropy Change (ΔS) -18.2 cal/mol·KThe change in the randomness of the system upon binding. A negative value suggests a decrease in disorder, which can be due to conformational changes in the peptide and/or its receptor upon binding.

This is a hypothetical data table generated for illustrative purposes.

Mass Spectrometry-Based Approaches

Mass spectrometry is a versatile and highly sensitive analytical technique that is central to modern proteomics and peptide analysis. It measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the structural elucidation of molecules.

Mass spectrometry is a primary method for de novo peptide sequencing and the identification of post-translational modifications (PTMs). arxiv.org To confirm the identity of a synthesized or isolated peptide, its amino acid sequence can be determined. This is typically achieved through tandem mass spectrometry (MS/MS). In this process, the peptide is first ionized and its mass-to-charge ratio is measured. Subsequently, the peptide ions are fragmented in a controlled manner, and the masses of the resulting fragment ions are measured. The pattern of fragment ions allows for the deduction of the amino acid sequence.

Post-translational modifications are covalent modifications to proteins and peptides that occur after their biosynthesis. wikipedia.orgnih.gov PTMs can significantly alter the function of a peptide. cellsignal.com Mass spectrometry can detect PTMs as they result in a characteristic mass shift in the peptide. Common PTMs include phosphorylation, glycosylation, methylation, and acetylation. news-medical.net For this compound, one could investigate potential modifications such as the oxidation of the methionine residue, which is a common modification.

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. nih.gov This approach can be used to identify the downstream effectors of a bioactive peptide like this compound. By treating cells or tissues with the peptide and comparing the proteome to an untreated control, proteins that show a change in abundance can be identified. These proteins may be part of the signaling pathway or cellular process that is modulated by the peptide.

Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) are commonly used for quantitative proteomics. These methods involve labeling proteins from different samples with mass tags, allowing for their relative quantification in a single mass spectrometry experiment.

Hypothetical Quantitative Proteomics Data for Downstream Effectors of this compound

The table below illustrates hypothetical results from a quantitative proteomics experiment designed to identify proteins whose expression levels change in response to treatment with this compound.

ProteinUniProt IDFold Changep-valuePutative Function
Kinase AP00519+2.50.001Involved in cell signaling
Phosphatase BP00533-1.80.005Regulates protein phosphorylation
Transcription Factor CP04637+3.1<0.001Regulates gene expression
Cytoskeletal Protein DP60709-2.20.002Involved in cell structure

This is a hypothetical data table generated for illustrative purposes.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Potent "Phenylalanyl-glycyl-leucyl-methioninamide" Analogs

A primary focus of future research is the rational design and synthesis of analogs of this compound with enhanced selectivity and potency for specific tachykinin receptors (NK1, NK2, and NK3). nih.govguidetopharmacology.org The development of such analogs is crucial for dissecting the physiological functions mediated by each receptor subtype and for creating targeted therapeutics with fewer off-target effects. schrodinger.com

Strategies for developing these analogs include systematic amino acid substitutions. For instance, replacing specific residues within the peptide sequence can modulate receptor affinity and selectivity. One study demonstrated that the replacement of glycine (B1666218) at position 8 of the C-terminal heptapeptide (B1575542) of neurokinin A (NKA) with beta-alanine (B559535) resulted in a potent and selective agonist for the NK2 tachykinin receptor. nih.gov This highlights how subtle modifications can dramatically alter the pharmacological profile of a peptide.

Another approach involves the synthesis of peptidomimetics, where the peptide backbone is modified to create more stable and orally bioavailable compounds. Enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics have been synthesized and used as replacements for the Phe-Gly portion in Substance P. nih.gov While these specific replacements in Substance P resulted in lower affinity for the NK1 receptor, the methodology provides a framework for creating novel analogs of this compound with potentially improved pharmacokinetic properties. nih.gov

Analog Design StrategyPotential OutcomeReference Example
Amino Acid Substitution Enhanced receptor selectivity and potencyReplacement of Glycine with Beta-Alanine in a Neurokinin A analog enhanced NK2 receptor affinity. nih.gov
Peptidomimetics Improved stability and bioavailabilitySynthesis of heterocyclic Phe-Gly mimetics for incorporation into pseudopeptides. nih.gov
Conformational Constraint Increased potency and receptor subtype selectivityUse of substituted benzazepinone (B8055114) scaffolds to constrain the Phe residue in a dermorphin (B549996) analog. researchgate.net

Elucidation of Novel Biological Roles and Signaling Pathways Beyond Tachykinin Receptors

While the interaction of this compound with tachykinin receptors is well-established, a compelling area of future research is the exploration of its potential interactions with other biological targets. nih.gov Neuropeptides are known to exhibit functional promiscuity, and it is plausible that this tetrapeptide may have as-yet-undiscovered roles.

Future investigations could explore whether this compound or its metabolites can modulate the activity of other G protein-coupled receptors (GPCRs), ion channels, or enzymes. The discovery of such interactions would open up entirely new therapeutic possibilities. For example, some neuropeptides have been found to influence processes such as inflammation, immune responses, and cell proliferation, often through mechanisms that are independent of their primary receptors. nih.gov

Integration of Computational Chemistry and Machine Learning in Peptide Design

The integration of computational chemistry and machine learning is set to revolutionize the design of this compound analogs. In silico tools are becoming indispensable for predicting the binding affinity and selectivity of novel peptide sequences, thereby accelerating the discovery process and reducing the reliance on expensive and time-consuming laboratory synthesis and screening. nih.gov

Molecular docking simulations can be used to model the interaction of this compound analogs with the active sites of tachykinin receptors, providing insights into the structural basis of their activity. nih.gov Furthermore, deep learning models are being developed to predict the biological activity of neuropeptides based on their amino acid sequence. nih.govnih.govacs.org These models can be trained on large datasets of known peptide-receptor interactions to identify novel sequences with desired pharmacological properties. nih.govacs.org For instance, a multimodal deep learning model, NeuroPred-AIMP, has been proposed for the accurate identification of neuropeptides, which could be adapted for the design of novel analogs. nih.gov

Computational ApproachApplication in Peptide Design
Molecular Docking Predicting binding modes and affinities of analogs to receptor targets.
Machine Learning/Deep Learning Identifying novel peptide sequences with high predicted activity and selectivity. nih.govnih.govacs.org
Free Energy Perturbation (FEP+) Predicting the potency of designed molecules for on-target and off-target kinases. schrodinger.com

Exploration of "this compound" as a Lead Structure for Peptide-Based Therapeutics (excluding clinical trials)

This compound serves as an excellent lead structure or scaffold for the development of novel peptide-based therapeutics. Its relatively small size and well-defined pharmacophore make it an attractive starting point for chemical modification. By systematically modifying the peptide backbone and side chains, it is possible to develop new compounds with improved therapeutic properties, such as enhanced stability, increased potency, and better tissue penetration.

One strategy involves the use of constrained analogs to lock the peptide into a bioactive conformation. For example, the Phe residue of a dermorphin tetrapeptide was conformationally constrained using a substituted benzazepinone scaffold, leading to high-affinity agonists for the µ opioid receptor. researchgate.net A similar approach could be applied to this compound to enhance its affinity and selectivity for a particular tachykinin receptor subtype.

Application of Advanced In Vitro Systems (e.g., Organoids, Microfluidic Devices) for Mechanistic Studies

Advanced in vitro systems, such as organoids and microfluidic devices (organ-on-a-chip), offer unprecedented opportunities to study the mechanisms of action of this compound and its analogs in a physiologically relevant context. nih.govmdpi.comnewcellsbiotech.co.uk These systems can replicate the complex cellular architecture and microenvironment of human tissues, providing a more accurate model for predicting in vivo responses than traditional 2D cell cultures. nih.gov

Organ-on-a-chip platforms can be used to investigate the effects of this compound on specific cell types and to study peptide-receptor interactions in real-time. news-medical.netmdpi.commdpi.com For example, a microfluidic device could be used to create a co-culture of neurons and other cell types to study the role of this tetrapeptide in neuro-immune or neuro-epithelial communication. nih.gov These advanced models will be instrumental in elucidating the intricate signaling pathways modulated by this compound and in identifying novel therapeutic targets. leeds.ac.uk

Advanced In Vitro SystemApplication for Mechanistic Studies
Organoids Studying the effects of the peptide on 3D multicellular structures that mimic organ function. nih.gov
Microfluidic Devices (Organ-on-a-Chip) Investigating real-time peptide-receptor interactions and cellular responses in a controlled microenvironment. mdpi.comnewcellsbiotech.co.uknews-medical.netmdpi.comnih.gov
Keratinocyte/Sensory Neuron Co-culture Models Investigating nociception and innervation benefits. mdpi.com

Q & A

Basic: What are the recommended protocols for synthesizing phenylalanyl-glycyl-leucyl-methioninamide with high purity?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

  • Coupling optimization : Use HATU/DIC activators with a 4-fold excess of amino acids for efficient coupling .
  • Side-chain protection : Employ trityl (Trt) for cysteine and tert-butyl for acidic residues to prevent side reactions .
  • Cleavage/deprotection : Treat with TFA:water:TIS (95:2.5:2.5) for 2–4 hours to remove protecting groups .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA) achieves >95% purity .
  • Characterization : Confirm identity via ESI-MS and NMR (e.g., δ 7.2–7.4 ppm for phenylalanine aromatic protons) .

Advanced: How can researchers optimize coupling efficiency during solid-phase synthesis to minimize truncated sequences?

Methodological Answer:

  • Real-time monitoring : Use Kaiser tests or in-situ FTIR to detect free amines after coupling .
  • Double coupling : Repeat couplings with fresh reagents for sterically hindered residues (e.g., leucine, methionine) .
  • Microwave-assisted synthesis : Apply 30–50°C for 5–10 minutes to enhance kinetics for challenging sequences .
  • Alternative activators : Replace HOBt with Oxyma Pure to reduce racemization risks .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC purity : Use UV detection at 214 nm for peptide bond quantification .
  • Amino acid analysis (AAA) : Hydrolyze with 6N HCl at 110°C for 24 hours to validate residue ratios .
  • NMR spectroscopy : 2D COSY and TOCSY for sequence confirmation .

Advanced: What strategies address solubility challenges in aqueous buffers for hydrophobic peptide sequences?

Methodological Answer:

  • Co-solvents : Use 10–30% DMSO or acetonitrile to enhance solubility during assays .
  • Sequence modification : Substitute methionine with norleucine or phenylalanine with tyrosine to reduce hydrophobicity .
  • Buffering agents : Optimize pH (e.g., 6.5–7.5) to exploit charged termini or side chains .

Basic: How should researchers assess peptide stability under different storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks and monitor via HPLC for oxidation (methionine) or deamidation .
  • Lyophilization : Store at −20°C under argon to prevent hydrolysis and oxidation .
  • Circular dichroism (CD) : Track conformational changes in PBS or membrane-mimetic solvents .

Advanced: How to resolve contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Control experiments : Compare activity in serum-free vs. serum-containing media to identify protein-binding interference .
  • Binding assays : Use SPR or ITC to quantify target affinity independently of cellular variability .
  • Metabolite profiling : LC-MS/MS to detect peptide degradation products in biological matrices .

Basic: What are the critical parameters for reproducible circular dichroism analysis of secondary structure?

Methodological Answer:

  • Sample preparation : Use 0.1–0.3 mg/mL peptide in 10 mM phosphate buffer (pH 7.4) .
  • Pathlength : 0.1 cm quartz cuvettes for UV transparency .
  • Temperature control : Maintain at 25°C with a Peltier system to prevent aggregation .
  • Spectral averaging : Acquire 3–5 scans (190–260 nm) and subtract buffer baselines .

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side chains to model binding to receptors (e.g., GPCRs) .
  • MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability .
  • Pharmacophore modeling : Align bioactive conformers with MOE to identify critical interaction motifs .

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